Cas no 19775-48-5 (6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)-)

6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)- structure
19775-48-5 structure
Nom du produit:6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)-
Numéro CAS:19775-48-5
Le MF:C32H49NO4
Mégawatts:511.735769987106
CID:837630
PubChem ID:131850693

6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)- Propriétés chimiques et physiques

Nom et identifiant

    • 6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)-
    • (1S,2S,5S,8R)-8-{2-[(1S,2R,3S,7R,10S,13S,14R)-14-Isopropyl-1-methyl-12-azapentacyclo[8.6.0.0<sup>2,13</sup>.0<sup>3,7</sup>.0<sup>7,12</sup>]hexadec-2-yl]ethyl}-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]o
    • 6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,1...
    • 6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-met
    • 6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,
    • DAPHMACRINE
    • 1-((5-(p-nitrophenyl)furfurylidene)amino)hydantoinsodium
    • 1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidine-dione sodium salt
    • 1-[5-(4-nitrophenyl)-2-furfurylideneamino]imidazolidine-2,4-dione sodium salt
    • 1-{(5-{p-nitrophenyl}furfurylidene)-amino}hydantoin sodium
    • Aantrolen
    • dantorolenesodium
    • DANTRIUM
    • Dantrium(Sodiumdantrolene)
    • Dantrolene SodiuM Salt Hydrate
    • F-440
    • Sodium dantrolene
    • [ "" ]
    • 19775-48-5
    • [(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate
    • Piscine à noyau: InChI=1S/C32H49NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-26H,7-18H2,1-6H3
    • La clé Inchi: HHUKBFWZEBQMEU-UHFFFAOYSA-N
    • Sourire: CC(C)C1CCC2(C)C3CCC45CCCC4C2(CCC2C4(C)CCC(OC(C)=O)C2(C)C(=O)O4)C1N5C3 |TLB:9:8:15.11:34,17:16:8.36.35:3.4.5,1:3:8.36.35:16,THB:15:16:8.36.35:3.4.5,11:35:3.4.5:16,9:8:3.4.5:16,5:6:15.11:34,7:6:15.11:34|

Propriétés calculées

  • Qualité précise: 511.36615904g/mol
  • Masse isotopique unique: 511.36615904g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 37
  • Nombre de liaisons rotatives: 6
  • Complexité: 1030
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 11
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 55.8Ų
  • Le xlogp3: 6.734

Propriétés expérimentales

  • Couleur / forme: Powder

6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)- Informations de sécurité

  • Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux

6-Oxabicyclo[3.2.1]octan-7-one,2-(acetyloxy)- 1,5-dimethyl-8-[2-[(3aR,4S,4aS,5R,8S,8aR,- 8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)- 4,8,3a-[1,2,4]butanetriylcyclopent[b]- indol-8a(4aH)-yl]ethyl]-,(1R,2R,5R,8S)- Littérature connexe

Articles recommandés

Fournisseurs recommandés
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Xinsi New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Xinsi New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd